molecular formula C18H21N3O3 B5812876 N-{4-[(diethylamino)methyl]phenyl}-2-nitrobenzamide

N-{4-[(diethylamino)methyl]phenyl}-2-nitrobenzamide

Cat. No.: B5812876
M. Wt: 327.4 g/mol
InChI Key: NXVOPWMYMJELHO-UHFFFAOYSA-N
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Description

N-{4-[(diethylamino)methyl]phenyl}-2-nitrobenzamide is an organic compound with a complex structure that includes a diethylamino group, a nitro group, and a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(diethylamino)methyl]phenyl}-2-nitrobenzamide typically involves multiple steps. One common method starts with the nitration of benzamide to introduce the nitro group. This is followed by the introduction of the diethylamino group through a nucleophilic substitution reaction. The reaction conditions often involve the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(diethylamino)methyl]phenyl}-2-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.

    Substitution: The diethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of nitro derivatives or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-{4-[(diethylamino)methyl]phenyl}-2-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of N-{4-[(diethylamino)methyl]phenyl}-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the diethylamino group can interact with biological receptors or enzymes. These interactions can lead to various biological effects, including inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-{[4-(diethylamino)phenyl]carbamothioyl}-2-methyl-3-nitrobenzamide
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline

Uniqueness

N-{4-[(diethylamino)methyl]phenyl}-2-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[4-(diethylaminomethyl)phenyl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-3-20(4-2)13-14-9-11-15(12-10-14)19-18(22)16-7-5-6-8-17(16)21(23)24/h5-12H,3-4,13H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXVOPWMYMJELHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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